molecular formula C12H23BClNO2 B2827867 (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride CAS No. 2365173-83-5

(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride

Cat. No.: B2827867
CAS No.: 2365173-83-5
M. Wt: 259.58
InChI Key: ZOTCHPLWZRLEKB-DQMXGCRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride is a useful research compound. Its molecular formula is C12H23BClNO2 and its molecular weight is 259.58. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Research

  • Paroxetine Hydrochloride : This compound, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor and has been studied for its physicochemical properties, spectroscopic data, stability, methods of preparation, and chromatographic methods of analysis in pharmaceutical and biological samples (Germann et al., 2013).

Metabolic Studies

  • Metabolic Activity in Obese Rats : Research indicates the effect of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, on reducing food intake and weight gain in obese rats (Massicot et al., 1985).

Antibacterial Research

  • Antimycobacterial Spiro-Piperidin-4-ones : A study described the synthesis and evaluation of spiro-piperidin-4-ones for their activity against Mycobacterium tuberculosis, showing promising results in reducing bacterial count in lung and spleen tissues (Kumar et al., 2008).
  • Synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride : This compound was synthesized and screened for microbial activities, exhibiting moderate activities against various bacteria and fungi (Ovonramwen et al., 2019).

Molecular Structure Analyses

  • Crystal Forms of Paroxetine Hydrochloride : Research on the crystal forms of a related compound, paroxetine hydrochloride, provides insights into its molecular structure, which can be vital for drug development (Yokota et al., 1999).

Quantum Chemical Studies

  • Prediction of Inhibition Efficiencies of Piperidine Derivatives : The study focused on the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Cognitive Disorders Treatment

  • Histamine H3 Antagonists : A study on H3 antagonists, including piperidine hydrochloride derivatives, showed their potential in treating cognitive disorders and Alzheimer's disease (Brioni et al., 2011).

Properties

IUPAC Name

(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10;/h8,14H,5-7,9H2,1-4H3;1H/b10-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTCHPLWZRLEKB-DQMXGCRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.